![molecular formula C12H20N2 B3308315 ({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine CAS No. 937650-43-6](/img/structure/B3308315.png)
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine
Overview
Description
“({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine” is a chemical compound with the CAS Number: 937650-43-6 . It has a molecular weight of 192.3 and its IUPAC name is N-{4-[(dimethylamino)methyl]benzyl}ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2/c1-4-13-9-11-5-7-12(8-6-11)10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 . This indicates that the compound has a structure with 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
CNS Toxicity and Tolerance Development
Research on phenylethylamines, which include compounds similar in structure to “({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine”, has shown that repeated administration can lead to CNS toxicity and tolerance development. These effects are significant among compounds with substituents on both the ethylamine portion and the phenyl ring of the molecule, highlighting the need for further investigation into the CNS toxicity and the functional consequences of such effects on organisms (Woolverton, 1986).
Environmental Impact of Amines
A comprehensive review on amines and amine-related compounds in surface waters has compiled information on their concentrations, sources, fate, and toxicity. This review underscores the emergence of amine-based post-combustion CO2 capture technologies as a new significant source of amines to the environment. Although current environmental concentrations of amines do not appear to pose a toxicological concern, the potential for amines to act as precursors in the formation of nitrosamines and nitramines, which may contaminate drinking water supplies, warrants further research (Poste, Grung, & Wright, 2014).
Role in Disease and Condition Studies
Amyloid Imaging in Alzheimer's Disease : Radioligands, including derivatives that feature dimethylamine components, have been studied for their potential in amyloid imaging within Alzheimer's disease patients. These compounds enable the in vivo measurement of amyloid in the brain, contributing significantly to early disease detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).
Health Benefits of Phytosterols : Research has highlighted the health benefits of 4,4-dimethyl phytosterols, compounds that, like “({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine”, contain methyl groups that play crucial roles in the molecular recognition of bioactive compounds. These studies reveal the potential of 4,4-dimethyl phytosterols in disease prevention and their involvement in the endogenous cannabinoid system, suggesting avenues for future research into their health implications (Zhang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[[4-[(dimethylamino)methyl]phenyl]methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-13-9-11-5-7-12(8-6-11)10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUBFPRWAORJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237147 | |
Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine | |
CAS RN |
937650-43-6 | |
Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937650-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-Ethyl-N1,N1-dimethyl-1,4-benzenedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.